[1-(2-Methoxyethyl)cyclobutyl]methanol
Overview
Description
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including dehydration, oxidation, and substitution reactions. For instance, dehydration of [1-(2-Methoxyethyl)cyclobutyl]methanol may yield cyclobutylmethylene (1-methylcyclobut-1-ene) as the thermodynamic product . Further studies are needed to explore other potential reactions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Methanol in Surface Site Probing
Methanol has been used as a "smart" molecule to study the surface sites of metal oxide catalysts, such as ceria nanocrystals with defined surface planes. Methanol adsorption and desorption can reveal the nature of surface sites and the distribution of methoxy species, which is determined by the coordination status of surface cations and the number of defect sites (Wu et al., 2012).
Methanol as a Hydrogen Source
Methanol serves as a safe, economic, and easy-to-handle hydrogen source in transfer hydrogenation reactions. A cyclometalated rhodium complex has been shown to catalyze highly chemoselective hydrogenation of α,β-unsaturated ketones with methanol, reducing them to saturated ketones without affecting carbonyl groups (Aboo et al., 2019).
Methanol in Lipid Dynamics
In studies of biological and synthetic membranes, methanol has been found to significantly impact lipid dynamics. It can accelerate the transfer and flip-flop kinetics of phosphocholine in lipid bilayers, thus influencing membrane structure and function. This highlights the importance of considering solvent effects in biomembrane studies (Nguyen et al., 2019).
Methanol in Organic Synthesis
Methanol is utilized as a C1 source in organic synthesis, particularly in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The synthesis of C-, N-, and O-methylated products, which are prevalent in natural products and chemicals, leverages methanol for methylation, methoxylation, and formylation reactions (Natte et al., 2017).
Properties
IUPAC Name |
[1-(2-methoxyethyl)cyclobutyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-6-5-8(7-9)3-2-4-8/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGPXEZWLKYKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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